Subtype-Selective α3β4 nAChR Antagonism with 6.7-Fold Higher Potency than α4β2 nAChR
Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate demonstrates potent and selective antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype, with an IC50 of 1.8 nM [1]. This potency is 6.7-fold higher than its activity at the α4β2 nAChR subtype (IC50 = 12.0 nM) under identical assay conditions, establishing a clear receptor subtype selectivity profile [1]. The compound also shows intermediate potency at the α4β4 nAChR subtype (IC50 = 15.0 nM) and the muscle-type α1β1γδ nAChR (IC50 = 7.9 nM), but the strongest activity is unambiguously directed toward α3β4 [1]. This activity profile is consistent with the known SAR for indole-containing nAChR modulators, where the indole scaffold contributes critically to α3β4 antagonist potency [2].
| Evidence Dimension | IC50 for nAChR subtype antagonism |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12.0 nM; α4β4: 15.0 nM; α1β1γδ: 7.9 nM |
| Comparator Or Baseline | Target compound at α4β2 nAChR (internal comparator): 12.0 nM |
| Quantified Difference | 6.7-fold higher potency at α3β4 vs. α4β2 (1.8 nM vs. 12.0 nM) |
| Conditions | Human SH-SY5Y cells (for α3β4, α4β2, α4β4) and human TE671/RD cells (for α1β1γδ); inhibition of carbamylcholine-induced 86Rb+ efflux measured by liquid scintillation counting |
Why This Matters
This α3β4-selective potency profile defines the compound as a valuable tool for dissecting nAChR subtype-specific pharmacology, enabling researchers to distinguish α3β4-mediated effects from those involving α4β2 or α7 nAChRs.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Antagonist activity at α3β4, α4β2, α4β4, and α1β1γδ nAChR receptors. University of Helsinki. View Source
- [2] Papke RL, Schiff HC, Jack BA, Horenstein NA. Molecular dissection of tropisetron, an alpha7 nicotinic acetylcholine receptor-selective partial agonist. Neurosci Lett. 2005;378(3):140-144. PMID: 15781147. View Source
